

Technical Guide to the Physical Properties of Acetyltriphenylphosphonium Chloride

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Compound of Interest

Compound Name: *Acetyltriphenylphosphonium chloride*

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Introduction

Acetyltriphenylphosphonium chloride, with the CAS number 1235-21-8, is a quaternary phosphonium salt widely utilized in organic synthesis. It serves as a key reagent in the Wittig reaction for the formation of α,β -unsaturated ketones and esters, which are important intermediates in the synthesis of various pharmaceuticals and biologically active compounds. [1] A thorough understanding of its physical properties is crucial for its proper handling, storage, and application in experimental settings. This guide provides a comprehensive overview of the core physical characteristics of **Acetyltriphenylphosphonium chloride**, detailed experimental protocols for their determination, and logical workflows for its synthetic applications.

Core Physical Properties

The physical properties of **Acetyltriphenylphosphonium chloride** are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |
|-------------------|--|---------------------|
| Molecular Formula | C ₂₁ H ₂₀ ClOP | [2] |
| Molecular Weight | 354.81 g/mol | [2] |
| Appearance | White to pale cream crystals or powder | [2] |
| Melting Point | 242.0 - 248.0 °C | [2] |
| Solubility | Soluble in hot water | [1] |
| Hygroscopicity | Hygroscopic | [1] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of **Acetonyltriphenylphosphonium chloride**.

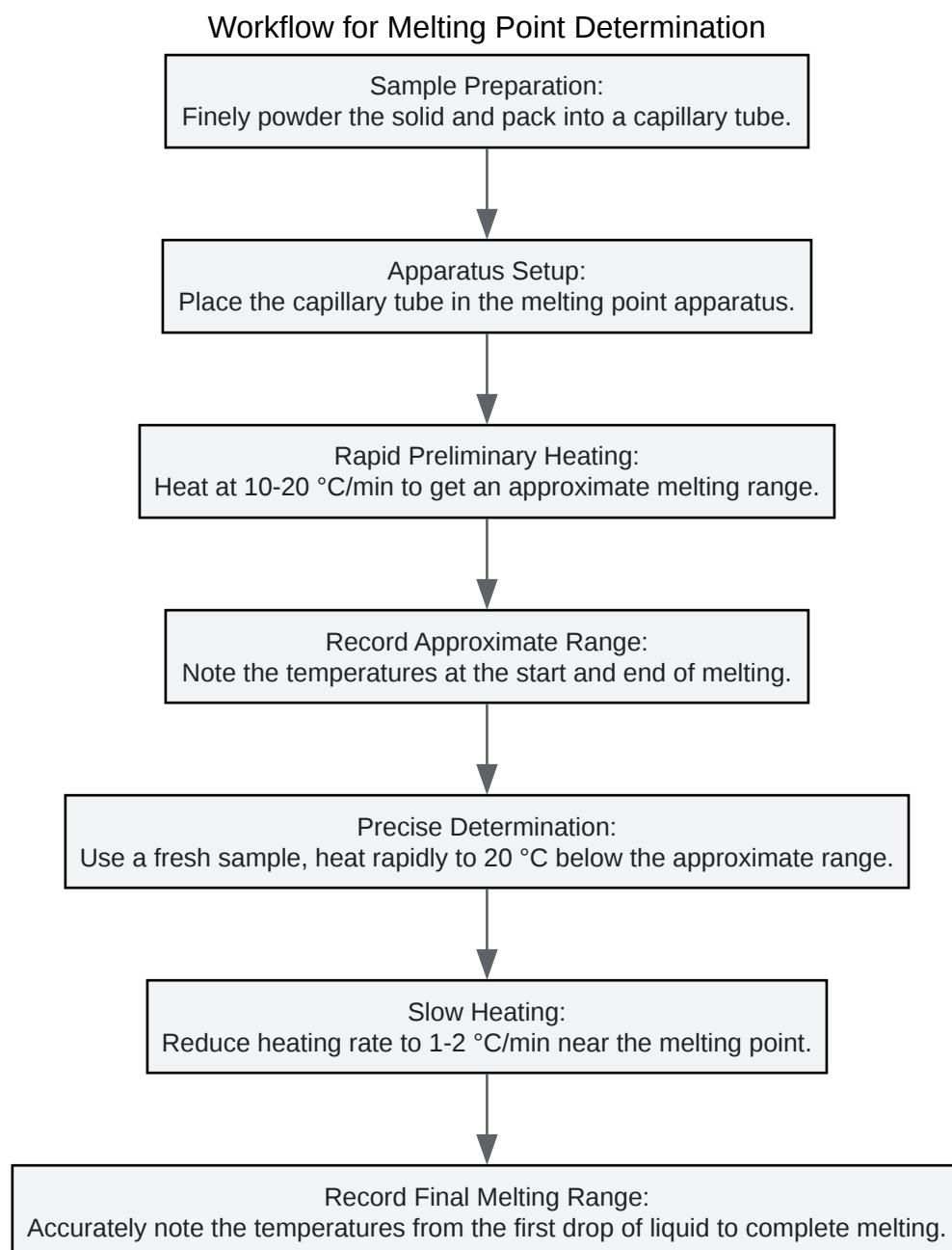
Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[\[3\]](#)

Protocol: Capillary Method using a Melting Point Apparatus

- Sample Preparation: A small amount of finely powdered **Acetonyltriphenylphosphonium chloride** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.
- Heating: The sample is heated at a steady rate of approximately 10-20 °C per minute for a rapid preliminary determination.
- Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded.

- **Accurate Determination:** The procedure is repeated with a fresh sample, heating rapidly to about 20 °C below the preliminary observed melting point, and then reducing the heating rate to 1-2 °C per minute to allow for precise observation of the melting range.



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Figure 1: Workflow for Melting Point Determination.

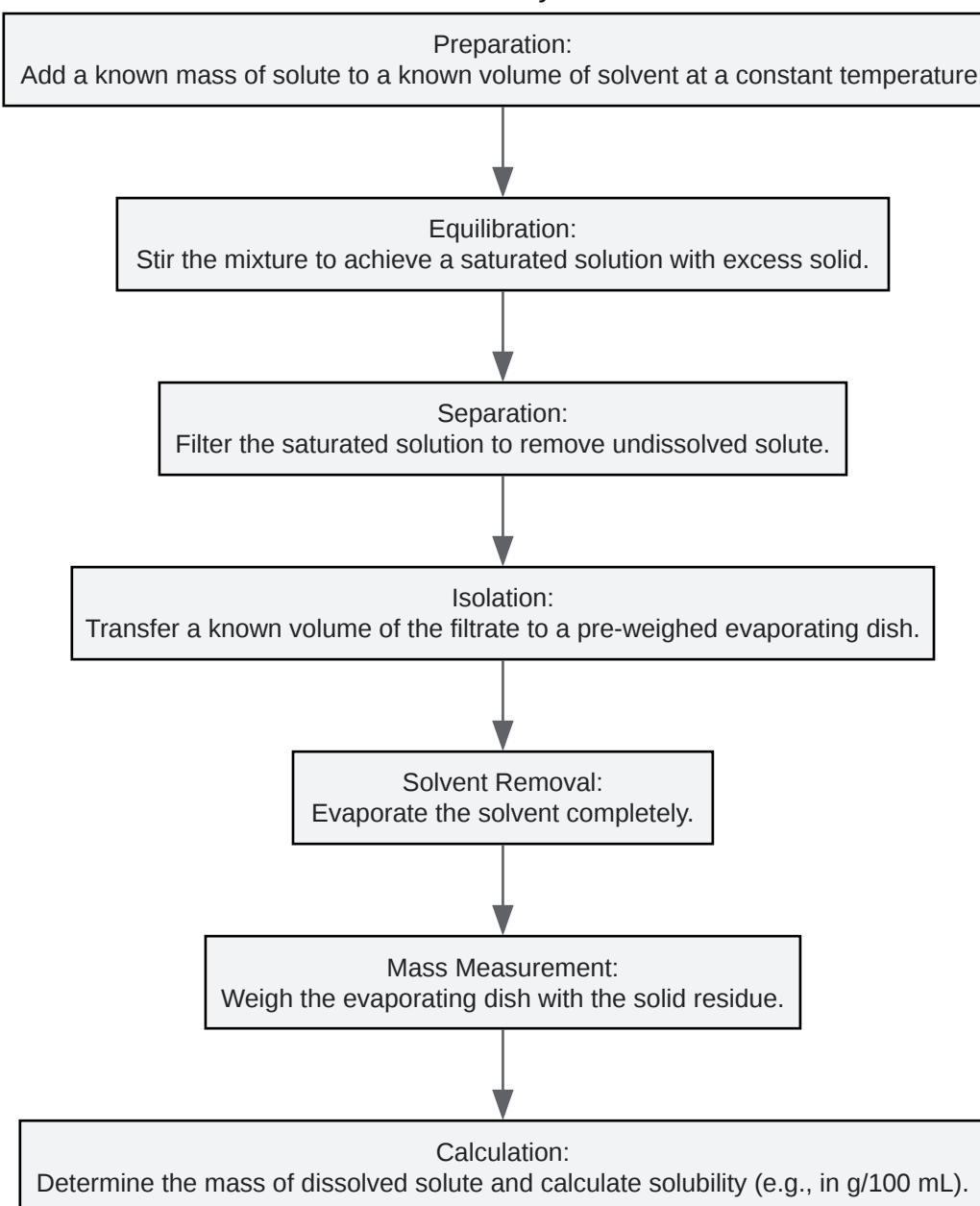
Solubility Determination

Understanding the solubility of **Acetyltriphenylphosphonium chloride** is essential for its use in reactions and for its purification.

Protocol: Gravimetric Determination of Solubility in Water

- Sample Preparation: A known mass of **Acetyltriphenylphosphonium chloride** is added to a known volume of deionized water in a beaker at a specified temperature (e.g., 80°C for hot water solubility).
- Equilibration: The mixture is stirred for a sufficient period to ensure that equilibrium is reached and the solution is saturated. Excess solid should remain to confirm saturation.
- Filtration: The saturated solution is filtered to remove any undissolved solid.
- Solvent Evaporation: A known volume of the clear filtrate is transferred to a pre-weighed evaporating dish. The water is then evaporated on a water bath or in a drying oven.
- Mass Determination: The evaporating dish with the residue is cooled in a desiccator and then weighed. The mass of the dissolved solid is determined by subtracting the initial mass of the evaporating dish.
- Calculation: The solubility is calculated and expressed as grams of solute per 100 mL of solvent.

Workflow for Solubility Determination

[Click to download full resolution via product page](#)**Figure 2:** Workflow for Solubility Determination.

Spectroscopic Analysis

3.3.1 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For a solid sample like **Acetyltriphenylphosphonium chloride**, the KBr pellet method is commonly

employed.[4][5][6][7]

Protocol: KBr Pellet Preparation

- Grinding: Approximately 1-2 mg of **Acetonyltriphenylphosphonium chloride** is ground into a fine powder using an agate mortar and pestle.
- Mixing: The powdered sample is thoroughly mixed with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).
- Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
- Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded.

3.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the structure of a molecule, including the number and types of hydrogen atoms.

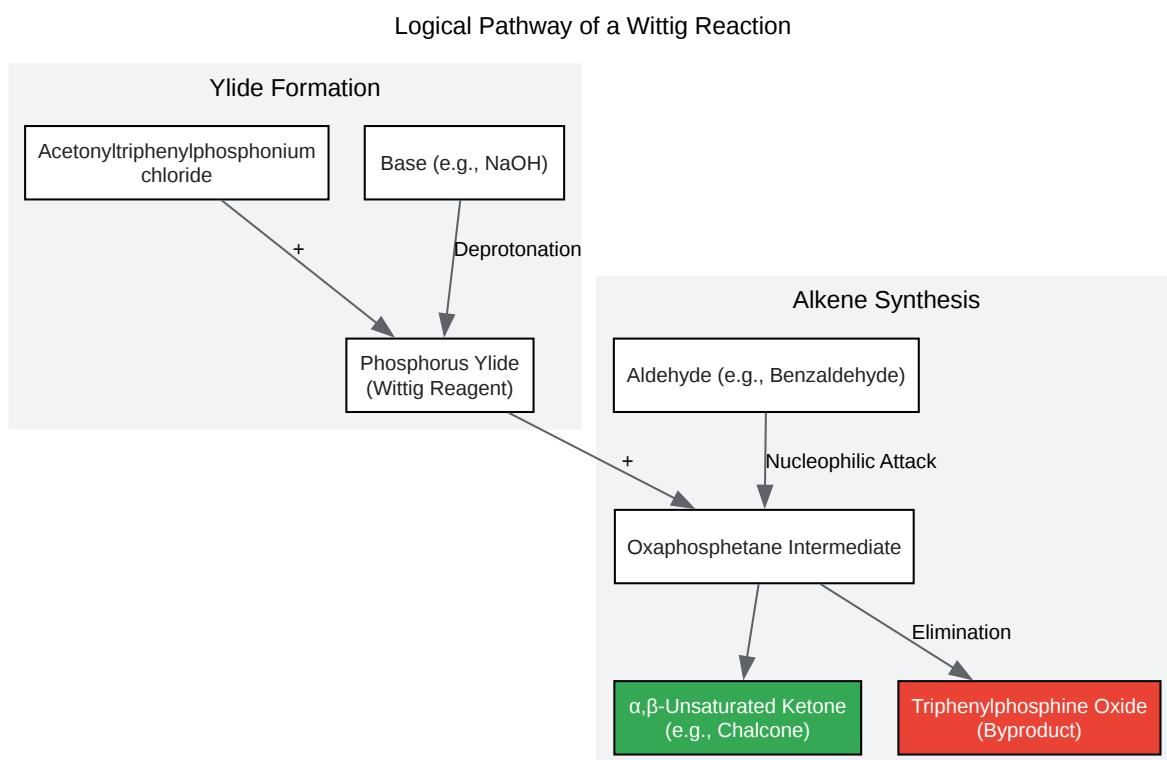
Protocol: Sample Preparation for ¹H NMR

- Sample Weighing: Approximately 5-25 mg of **Acetonyltriphenylphosphonium chloride** is accurately weighed into a clean, dry vial.[8][9]
- Dissolution: The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆). [8][9][10][11] The choice of solvent depends on the solubility of the compound and its reactivity.
- Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
- Analysis: The NMR tube is capped and placed in the NMR spectrometer for analysis. An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[8][12]

Synthetic Application: The Wittig Reaction

Acetonyltriphenylphosphonium chloride is a precursor to a phosphorus ylide, which is the key reagent in the Wittig reaction. This reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.^[13] The reaction proceeds via the formation of a betaine or an oxaphosphetane intermediate, which then decomposes to the desired alkene and triphenylphosphine oxide.^[14]

A common application is the synthesis of α,β -unsaturated ketones, such as chalcones, which are of interest in medicinal chemistry.^{[15][16][17][18]}



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Figure 3: Logical Pathway of a Wittig Reaction.

Experimental Workflow: Synthesis of an α,β -Unsaturated Ketone

The following is a generalized workflow for the synthesis of an α,β -unsaturated ketone using **Acetyltriphenylphosphonium chloride** and an aldehyde (e.g., benzaldehyde).[14][19]

- Reactant Preparation: In a suitable reaction flask, **Acetyltriphenylphosphonium chloride** and the aldehyde are dissolved in an appropriate solvent, such as dichloromethane.
- Ylide Generation and Reaction: A strong base (e.g., 50% aqueous sodium hydroxide) is added dropwise to the stirred mixture. The deprotonation of the phosphonium salt generates the phosphorus ylide *in situ*, which then reacts with the aldehyde. The reaction is typically stirred vigorously for 30-60 minutes.
- Product Precipitation and Isolation: Upon completion of the reaction, a less polar solvent or a mixture containing water may be added to precipitate the crude product. The solid product is then collected by vacuum filtration.
- Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or propanol) to remove the triphenylphosphine oxide byproduct and any unreacted starting materials.
- Characterization: The purity and identity of the final product are confirmed by techniques such as melting point determination, FTIR, and NMR spectroscopy.

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